

An In-depth Technical Guide to the Mechanism of Action of ST8155AA1

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Compound of Interest

Compound Name: ST8155AA1

Cat. No.: B14758252

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Audience: Researchers, scientists, and drug development professionals.

Introduction

ST8155AA1 is a potent histone deacetylase (HDAC) inhibitor payload designed for targeted delivery to cancer cells via antibody-drug conjugates (ADCs). This guide provides a detailed overview of its mechanism of action, drawing upon data from its parent compound, the oral prodrug ST7612AA1, and its active form, ST7464AA1. As a key component of novel ADCs, such as ST8176AA1 (Trastuzumab-ST7464AA1), **ST8155AA1** represents a targeted approach to epigenetic modulation in oncology.[1][2][3] The core mechanism of **ST8155AA1** revolves around the inhibition of Class I and II HDAC enzymes, leading to a cascade of cellular events that culminate in tumor cell death.[4][5][6]

Core Mechanism of Action: HDAC Inhibition

ST8155AA1 functions as a pan-HDAC inhibitor, targeting the zinc-containing catalytic domain of Class I and II histone deacetylases.[7] HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[8][9] By inhibiting these enzymes, **ST8155AA1** leads to the hyperacetylation of these protein targets, which disrupts normal cellular processes in cancer cells.

Epigenetic Modulation via Histone Hyperacetylation

The primary effect of HDAC inhibition is the accumulation of acetyl groups on histone tails. This neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. The result is a more relaxed and accessible chromatin structure (euchromatin), which alters gene transcription.^[10] This can lead to the re-expression of silenced tumor suppressor genes, such as the cell cycle inhibitor p21, which can induce cell cycle arrest.^[11]

Disruption of Non-Histone Protein Function

Beyond histones, **ST8155AA1**-mediated HDAC inhibition affects a multitude of non-histone proteins involved in critical cellular functions. A key target is α -tubulin, a component of microtubules. Increased acetylation of α -tubulin can disrupt microtubule dynamics, which is crucial for cell division, intracellular transport, and cell motility.^{[4][6]} Other non-histone targets include transcription factors (e.g., p53), chaperone proteins (e.g., HSP90), and proteins involved in DNA repair.^[9] Hyperacetylation of these proteins can modulate their stability and activity, contributing to the overall anti-tumor effect.

Cellular Consequences of ST8155AA1 Activity

The biochemical effects of **ST8155AA1** translate into several key cellular outcomes that inhibit cancer progression:

- **Cell Cycle Arrest:** By upregulating inhibitors like p21, **ST8155AA1** can halt the cell cycle, preventing cancer cell proliferation. Studies on the related ADC, ST8176AA1, have shown that it induces cell cycle perturbation.^{[1][12]}
- **Induction of Apoptosis:** **ST8155AA1** promotes programmed cell death through both intrinsic and extrinsic pathways. It can increase the expression of pro-apoptotic proteins (e.g., Bim, cleaved caspase-3, cleaved-PARP) while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.^{[1][9][13]}
- **Induction of DNA Damage:** The inhibition of HDACs can interfere with DNA repair mechanisms, leading to an accumulation of DNA damage and the activation of damage response pathways, involving proteins such as p53.^{[1][9][13]}

Quantitative Data: Anti-Proliferative Activity

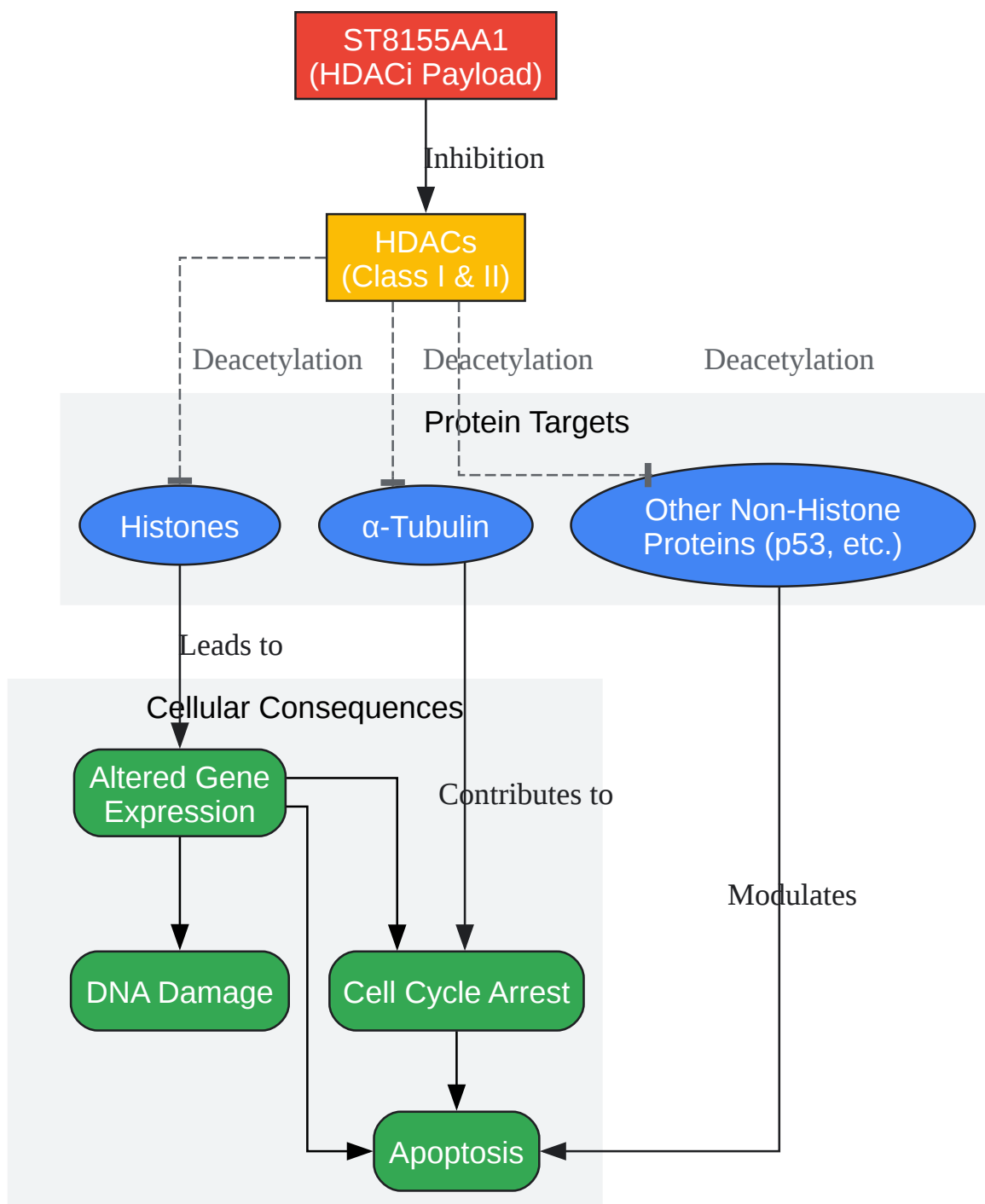
The anti-proliferative activity of the parent compound, ST7612AA1, has been evaluated across a range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, demonstrating its potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (nmol/L) |
|------------|-------------------------------------|---------------|
| NCI-H460 | Non-Small Cell Lung Cancer | 43 - 500 |
| HCT116 | Colon Carcinoma | 43 - 500 |
| SKOV-3 | Ovarian Carcinoma | 43 - 500 |
| MDA-MB-436 | Breast Cancer | 43 - 500 |
| Various | Leukemias and Lymphomas | 43 - 500 |
| Various | Mature B Cell Lymphomas (Median) | 375 |

Data represents the activity of the parent compound ST7612AA1 after 72 hours of treatment.[\[4\]](#)[\[14\]](#)

Signaling Pathway and Experimental Workflows

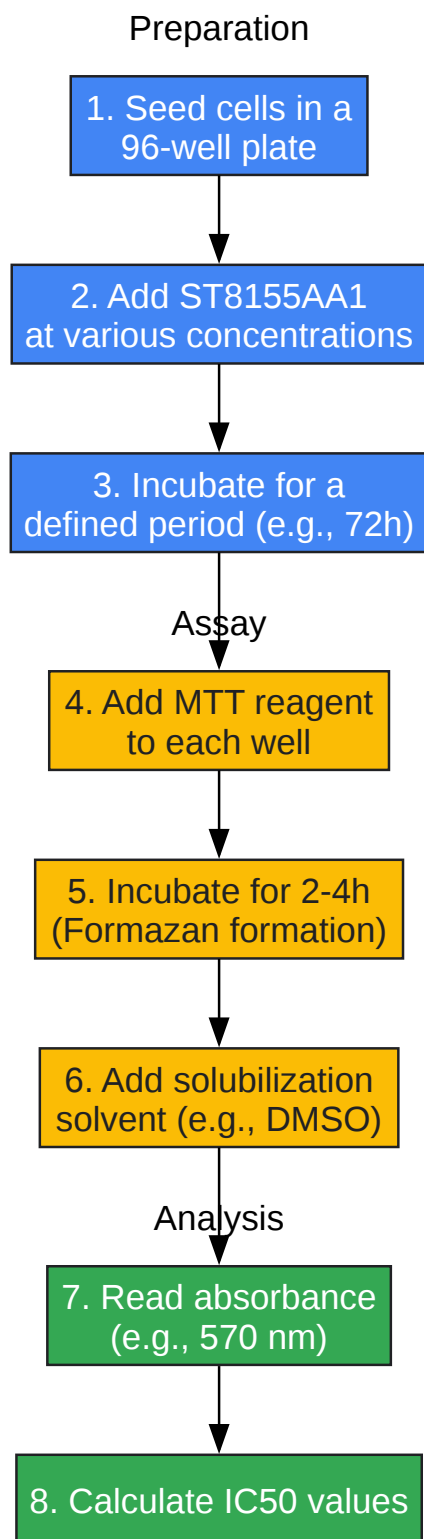
Signaling Pathway of ST8155AA1



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Caption: Mechanism of action for the HDAC inhibitor payload **ST8155AA1**.

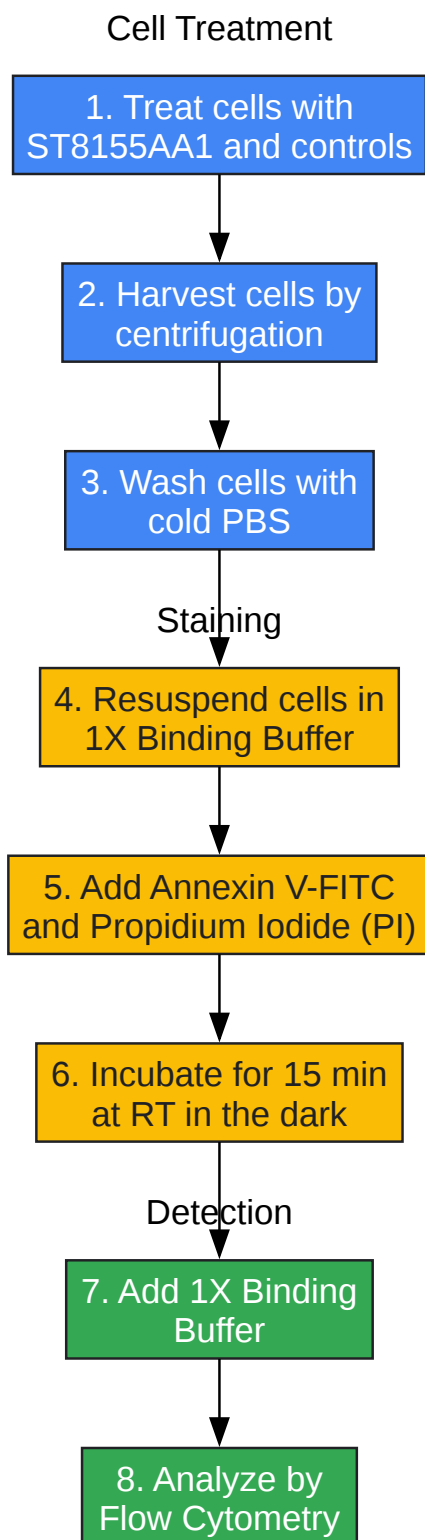
Experimental Workflow: Cell Viability (MTT Assay)



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Caption: Standard workflow for determining cell viability using an MTT assay.

Experimental Workflow: Apoptosis (Annexin V Staining)



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Caption: Workflow for detecting apoptosis via Annexin V and PI staining.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing metabolic activity as an indicator of cell viability.^{[15][16][17][18]}

- Reagent Preparation:
 - Prepare MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution at 5 mg/mL in sterile PBS. Filter sterilize and protect from light.
 - Prepare a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl.
- Procedure:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
 - Remove the medium and add fresh medium containing serial dilutions of **ST8155AA1** or the parent compound. Include a vehicle-only control.
 - Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
 - Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
 - Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
 - Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
 - Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using a sigmoidal dose-response curve.^[4]

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.^{[19][20][21][22]}

- Reagent Preparation:
 - 1X Annexin V Binding Buffer: 10 mM HEPES (pH 7.4), 140 mM NaCl, 2.5 mM CaCl₂.
 - Fluorochrome-conjugated Annexin V (e.g., FITC).
 - Propidium Iodide (PI) staining solution.
- Procedure:
 - Seed cells and treat with **ST8155AA1** or the parent compound for the desired time (e.g., 48-72 hours).
 - Harvest both adherent and floating cells and collect by centrifugation at 300 x g for 5 minutes.
 - Wash the cells once with ice-cold PBS.
 - Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension to a new tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI solution.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Annexin V Binding Buffer to each tube.
 - Analyze the samples by flow cytometry within one hour, detecting FITC fluorescence (early apoptosis) and PI fluorescence (late apoptosis/necrosis).

Western Blot for Histone Acetylation

This protocol is used to detect the increase in acetylated histones following treatment with an HDAC inhibitor.[10][23][24]

- Reagent Preparation:
 - Histone Extraction Buffer.
 - RIPA Lysis Buffer with protease and phosphatase inhibitors.
 - Laemmli sample buffer.
 - Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3 (as a loading control).
 - HRP-conjugated secondary antibody.
- Procedure:
 - Treat cells with the compound for a short duration (e.g., 3-4 hours).[4][6]
 - Wash cells with ice-cold PBS and lyse them using either a whole-cell lysis buffer (RIPA) or perform a histone-specific acid extraction.
 - Determine the protein concentration of the lysates using a BCA or Bradford assay.
 - Prepare protein samples by mixing 15-20 µg of protein with Laemmli buffer and boiling at 95°C for 5 minutes.
 - Separate the proteins by size on a 15% SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.

- Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the total histone loading control.

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